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Oleuropein (dialdehyde form) -

Oleuropein (dialdehyde form)

Catalog Number: EVT-1584580
CAS Number:
Molecular Formula: C17H20O6
Molecular Weight: 320.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Oleuropein (dialdehyde form) is an enal, a member of catechols, a dialdehyde and a carboxylic ester. It has a role as a plant metabolite. It derives from a hydroxytyrosol.
Overview

Oleuropein is a phenolic compound predominantly found in olive leaves and fruits, recognized for its various health benefits. It is a secoiridoid glycoside that contributes to the bitter taste of olives and possesses antioxidant, anti-inflammatory, and antimicrobial properties. The dialdehyde form of oleuropein, known as oleacein, is particularly notable due to its unique structural characteristics and potential therapeutic applications.

Source

Oleuropein is primarily sourced from the olive tree (Olea europaea), where it is abundant in the leaves, unripe fruits, and olive oil. The compound has been extensively studied for its bioactive properties and is often extracted for use in dietary supplements and functional foods.

Classification

Oleuropein is classified as a secoiridoid, a subclass of iridoids characterized by a cyclopentanoid structure. It can be further categorized into glycosides due to the presence of a sugar moiety attached to its aglycone portion.

Synthesis Analysis

Methods

The synthesis of oleuropein's dialdehyde form can be achieved through various methods, including enzymatic hydrolysis and acid-catalyzed reactions. Recent studies have highlighted a one-step synthetic strategy using solid acid catalysts to convert oleuropein directly into oleacein. This method significantly reduces the number of steps required compared to traditional synthesis routes.

Technical Details

  1. Solid Acid Catalysis: The direct conversion of oleuropein to oleacein involves selective hydrolysis of the methyl ester group under mild conditions using solid acid catalysts such as hydrochloric acid. The reaction typically occurs in solvents like dimethyl sulfoxide at elevated temperatures (around 150 °C) for extended periods (up to 15 hours) to achieve moderate yields of oleacein .
  2. Density Functional Theory Calculations: Computational studies have been employed to elucidate the reaction mechanism, confirming that the hydrolysis of the methyl ester occurs preferentially over other functional groups in oleuropein .
Molecular Structure Analysis

Structure

Oleuropein has a complex molecular structure characterized by a secoiridoid framework. Its dialdehyde form, oleacein, features two aldehyde groups that contribute to its reactivity and biological activity.

  • Molecular Formula: C17H16O7
  • Molecular Weight: 336.3 g/mol
  • Structural Features: Oleuropein consists of a dihydropyran ring fused with an aromatic ring and two aldehyde functionalities in its dialdehyde form.

Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to confirm the structural integrity of oleuropein and its derivatives .

Chemical Reactions Analysis

Reactions

The primary chemical reaction involving oleuropein is its hydrolysis to produce oleacein. This transformation can be catalyzed by acids or enzymes:

  1. Acid Hydrolysis: Under acidic conditions, oleuropein undergoes hydrolysis where the methyl ester group is selectively cleaved, leading to the formation of glutaraldehyde intermediates before yielding oleacein .
  2. Enzymatic Hydrolysis: Enzymatic methods utilizing β-glucosidases can also convert oleuropein into its aglycone form, which may subsequently rearrange into various isomers including dialdehydes .

Technical Details

The efficiency of these reactions can vary based on factors such as temperature, pH, and solvent choice. For instance, dimethyl sulfoxide has been identified as an optimal solvent due to its ability to stabilize reactive intermediates during the synthesis process .

Mechanism of Action

Process

The mechanism underlying the biological activity of oleuropein involves several pathways:

  1. Antioxidant Activity: Oleuropein exhibits strong antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  2. Anti-inflammatory Effects: It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.
  3. Cardiovascular Benefits: Oleuropein contributes to cardiovascular health by improving endothelial function and reducing blood pressure.

Data

Studies have shown that oleuropein can significantly reduce markers of inflammation and oxidative stress in various models of disease .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellowish-brown solid or crystalline powder.
  • Solubility: Soluble in polar solvents such as water and methanol but less soluble in non-polar solvents.

Chemical Properties

  • Stability: Oleuropein is sensitive to light and heat; degradation can occur under prolonged exposure.
  • Reactivity: The dialdehyde form exhibits reactivity typical of aldehydes, including participation in condensation reactions.

Relevant analyses include spectroscopic methods such as ultraviolet-visible spectroscopy and mass spectrometry for characterizing purity and stability under various conditions .

Applications

Scientific Uses

Oleuropein has garnered attention for its potential therapeutic applications across various fields:

  1. Nutraceuticals: Used as a dietary supplement for its health benefits related to cardiovascular diseases.
  2. Pharmaceuticals: Investigated for potential use in treating chronic diseases such as diabetes and cancer due to its bioactive properties.
  3. Food Industry: Incorporated into functional foods for enhancing health benefits associated with olive consumption.

Research continues to explore the full range of applications for oleuropein, particularly in developing new therapeutic agents against non-communicable diseases .

Biosynthesis and Metabolic Pathways of Oleuropein Derivatives in *Olea europaea*

Enzymatic Hydrolysis of Oleuropein to Dialdehydic Derivatives

The transformation of oleuropein into bioactive dialdehydic derivatives represents a critical biochemical pathway determining virgin olive oil's phenolic profile. Oleuropein, characterized by its β-glucosidic bond and ester linkage, undergoes sequential enzymatic modifications to yield dialdehydic forms. The initial step involves β-glucosidase-mediated deglycosylation, cleaving the glucose moiety to produce oleuropein aglycone. This unstable intermediate rapidly rearranges through non-enzymatic mechanisms involving ring opening and dehydration reactions, ultimately forming the dialdehydic decarboxymethyl elenolic acid linked to hydroxytyrosol (3,4-DHPEA-EDA or oleacein) or tyrosol (p-HPEA-EDA or oleocanthal) [1] [4].

The hydrolysis kinetics and product distribution are significantly influenced by environmental parameters. Studies modeling brine systems demonstrate that temperature accelerates hydrolysis, with complete oleuropein conversion occurring within 1.5 months at 40°C compared to 5 months at 10°C. The acidic conditions typical of olive processing (pH 3.8–4.2) favor slow chemical hydrolysis to hydroxytyrosol and elenolic acid, but enzymatic pathways dominate in biological systems, yielding predominantly dialdehydic forms [4]. The enzymatic cascade involves:

Table 1: Enzymatic Hydrolysis Steps from Oleuropein to Dialdehydic Derivatives

StepEnzyme InvolvedSubstrateProductReaction Type
1β-GlucosidaseOleuropeinOleuropein aglycone + glucoseHydrolytic deglycosylation
2SpontaneousOleuropein aglyconeDialdehydic decarboxymethyl elenolic acid derivativeNon-enzymatic rearrangement
3Esterase (minor pathway)Oleuropein aglyconeHydroxytyrosol + elenolic acid glucosideEster bond hydrolysis

Recent advances utilizing recombinant enzymes have illuminated this pathway. Recombinant β-glucosidase Mtbgl3a from Myceliophthora thermophile specifically cleaves oleuropein's glucosidic bond, generating three diastereomeric aglycones [(5S,8R,9S), (5S,8S,9S), and (5S,8R,9R)], which spontaneously convert to dialdehydic forms. Similarly, β-glycosidase from Sulfolobus solfataricus efficiently hydrolyzes oleuropein at elevated temperatures, confirming the thermostability of these enzymatic processes [8].

Role of Endogenous β-Glucosidases in Dialdehyde Formation

Endogenous β-glucosidases serve as the primary biocatalysts initiating oleuropein's transformation into dialdehydic secoiridoids. These enzymes exhibit strict substrate specificity for oleuropein-type secoiridoid glucosides. The olive β-glucosidase gene OepGLU (isolated from cv. Picual) encodes a 65.0 kDa protein that demonstrates highest activity toward oleuropein, followed by ligstroside and demethyloleuropein. When expressed heterologously in Nicotiana benthamiana, the recombinant enzyme generated the characteristic dialdehydic aglycones, confirming its functional role in this pathway [1].

The spatial and temporal regulation of β-glucosidase activity directly impacts phenolic profiles. Expression analyses reveal that OepGLU transcript levels in olive fruit are:

  • Cultivar-dependent: Higher in high-phenolic cultivars like Picual compared to Arbequina
  • Developmentally regulated: Peak during early fruit maturation stages (green phase)
  • Environmentally modulated: Enhanced by abiotic stressors including temperature extremes, water deficit, and mechanical wounding [1]

Table 2: Factors Influencing Endogenous β-Glucosidase Activity and Dialdehyde Formation

FactorEffect on β-Glucosidase Expression/ActivityConsequence on Dialdehyde Accumulation
Cultivar3.5-fold higher in Picual vs. ArbequinaHigher 3,4-DHPEA-EDA in Picual oils
Fruit Maturation StageMaximal at green stage (19 WAF)Decreases with ripening as substrates decline
TemperatureIncreased at 15°C and 35°C vs. 25°CEnhanced dialdehyde formation under stress
Water RegimeUpregulated in drought conditionsHigher phenolic aglycones in oils from stressed trees
Light ExposureReduced in darknessLower dialdehyde yield without light

Properties

Product Name

Oleuropein (dialdehyde form)

IUPAC Name

2-(3,4-dihydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate

Molecular Formula

C17H20O6

Molecular Weight

320.3 g/mol

InChI

InChI=1S/C17H20O6/c1-2-13(11-19)14(5-7-18)10-17(22)23-8-6-12-3-4-15(20)16(21)9-12/h2-4,7,9,11,14,20-21H,5-6,8,10H2,1H3/b13-2-

InChI Key

XLPXUPOZUYGVPD-SILLCRNTSA-N

Canonical SMILES

CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

Isomeric SMILES

C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC(=C(C=C1)O)O

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